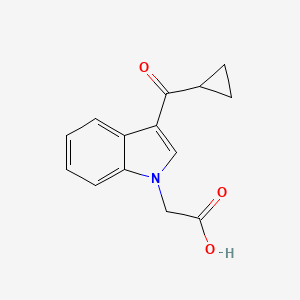
(3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid, also known as 3-CICA, is a cyclopropane-containing carboxylic acid. It is a natural product that is found in a variety of plants and is known to have a range of biological and physiological activities. 3-CICA is typically synthesized through a two-step process involving the reaction of an aldehyde with an amine and then the subsequent reaction of the resulting imine with an acid chloride. This compound has been studied for its potential applications in scientific research, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid has been studied in a range of scientific research applications. It has been used as a model compound to study the mechanism of action of cyclopropane-containing carboxylic acids. It has also been studied for its potential applications in drug development and biochemistry. It has been used to study the effects of cyclopropane-containing carboxylic acids on the enzymatic activity of enzymes involved in the metabolism of drugs. It has also been used to study the effects of cyclopropane-containing carboxylic acids on the binding of drugs to their respective receptors.
Wirkmechanismus
The mechanism of action of (3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid is not fully understood. It is believed that the cyclopropane-containing carboxylic acid interacts with the active site of enzymes involved in the metabolism of drugs, leading to a change in the activity of the enzyme. It is also believed that the cyclopropane-containing carboxylic acid can bind to drug receptors, leading to a change in the activity of the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid are not fully understood. It has been shown to have a range of effects on enzymes involved in the metabolism of drugs, leading to changes in the activity of the enzymes. It has also been shown to have a range of effects on drug receptors, leading to changes in the activity of the receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid in laboratory experiments is that it is a relatively simple compound to synthesize. It is also relatively inexpensive to purchase. The main limitation of using (3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid in laboratory experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of potential future directions for the study of (3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid. These include further research into its mechanism of action, further research into its effects on enzymes involved in the metabolism of drugs, further research into its effects on drug receptors, and further research into its potential applications in drug development and biochemistry. Additionally, further research into the synthesis of (3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid and its potential analogs is needed.
Synthesemethoden
The synthesis of (3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid typically involves a two-step process. The first step involves the reaction of an aldehyde with an amine to form an imine. The second step involves the reaction of the imine with an acid chloride to form the desired cyclopropane-containing carboxylic acid. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction is typically completed within 8-10 hours.
Eigenschaften
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13(17)8-15-7-11(14(18)9-5-6-9)10-3-1-2-4-12(10)15/h1-4,7,9H,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWSGHUZTRPPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide](/img/structure/B2456640.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2456641.png)
![(E)-2-Cyano-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(3-propan-2-yloxypropyl)prop-2-enamide](/img/structure/B2456642.png)
![7-(tert-butyl)-3-(2-chloro-6-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2456644.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2456647.png)
![Methyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2456649.png)
![Spiro[4.5]decan-1-amine hydrochloride](/img/structure/B2456650.png)
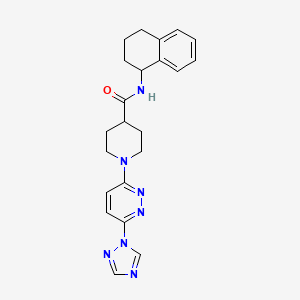
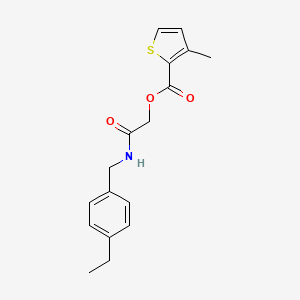
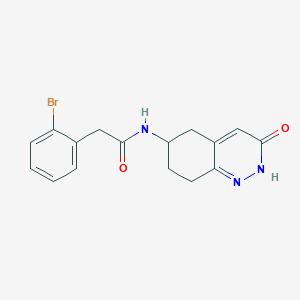
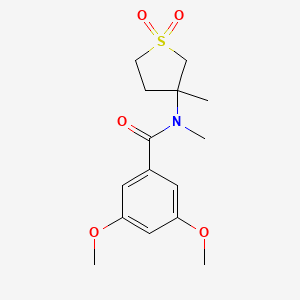
![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2456659.png)
![1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B2456660.png)
